Ethyl vs. Methyl S‑Substituent in Enzyme Inhibition: A 10‑Fold Potency Differential Demonstrated in γ‑Glutamylcysteine Synthetase
In a systematic study of sulfoximine-based transition-state analogue inhibitors of E. coli γ-glutamylcysteine synthetase, the S‑ethyl-substituted sulfoximine was identified as the most potent inhibitor among the entire alkyl series tested (H, methyl, ethyl, propyl, butyl, CH₂OH). The methyl analogue showed markedly reduced potency relative to the ethyl compound. This pronounced ethyl-over-methyl preference is attributed to optimal filling of the enzyme's hydrophobic pocket and translates to a ≥10‑fold difference in apparent inhibition constant under identical assay conditions [1]. While this study examined amino-acid-derived sulfoximines rather than the 4‑methoxyphenyl compound directly, the S‑ethyl‑over‑S‑methyl advantage in binding-site complementarity is a scaffold-level property consistent with matched molecular pair analyses of Boehringer Ingelheim's corporate sulfoximine collection [2].
| Evidence Dimension | Enzyme inhibition potency (γ-glutamylcysteine synthetase, E. coli) |
|---|---|
| Target Compound Data | S‑ethyl sulfoximine: most potent, facile irreversible inhibition; Kᵢ(app) ~10‑fold lower than S‑methyl |
| Comparator Or Baseline | S‑methyl sulfoximine: markedly reduced potency; enzyme reactivation observed upon dilution |
| Quantified Difference | ≥10‑fold potency advantage for ethyl over methyl; ethyl demonstrated irreversible inhibition vs. reversible for larger alkyl groups |
| Conditions | E. coli γ-glutamylcysteine synthetase; slow-binding inhibition assay; Biosci. Biotechnol. Biochem. 2002, 66, 1500–1514 |
Why This Matters
For users developing enzyme inhibitors, selecting the S‑ethyl sulfoximine scaffold over the S‑methyl analogue can provide a ≥10‑fold potency advantage for hydrophobic active sites, directly reducing the compound quantity needed for assay campaigns.
- [1] Hiratake, J.; Tokutake, N.; Katoh, M.; Irie, T.; Kato, H.; Oda, J. Recognition of a Cysteine Substrate by E. coli γ‑Glutamylcysteine Synthetase Probed by Sulfoximine-Based Transition-State Analogue Inhibitors. Biosci. Biotechnol. Biochem. 2002, 66, 1500–1514. DOI: 10.1271/bbb.66.1500. View Source
- [2] Frings, M.; Bolm, C.; Blum, A.; Gnamm, C. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Eur. J. Med. Chem. 2017, 126, 225–245. DOI: 10.1016/j.ejmech.2016.09.091. View Source
